2-Isopropylthiazole-5-carbonitrile

Medicinal Chemistry Physicochemical Property Prediction SAR Exploration

2-Isopropylthiazole-5-carbonitrile is a heterocyclic building block from the thiazole family, bearing an isopropyl substituent at ring position 2 and a nitrile group at position It possesses a molecular weight of 152.22 g/mol, a predicted XLogP3 of 2.2, a topological polar surface area of 64.9 Ų, and contains zero hydrogen bond donors but three hydrogen bond acceptors. These features place it at the intersection of lipophilic and hydrogen-bond-capable scaffolds, making it a versatile intermediate for medicinal chemistry and agrochemical research programs.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 1086393-39-6
Cat. No. B12961467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylthiazole-5-carbonitrile
CAS1086393-39-6
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(S1)C#N
InChIInChI=1S/C7H8N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,1-2H3
InChIKeyKGSWRJMIVDNBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropylthiazole-5-carbonitrile (CAS 1086393-39-6) – Key Physicochemical Profile for Research Procurement


2-Isopropylthiazole-5-carbonitrile is a heterocyclic building block from the thiazole family, bearing an isopropyl substituent at ring position 2 and a nitrile group at position 5. It possesses a molecular weight of 152.22 g/mol, a predicted XLogP3 of 2.2, a topological polar surface area of 64.9 Ų, and contains zero hydrogen bond donors but three hydrogen bond acceptors . These features place it at the intersection of lipophilic and hydrogen-bond-capable scaffolds, making it a versatile intermediate for medicinal chemistry and agrochemical research programs. Its solid physical form and solubility in common organic solvents facilitate reliable handling and downstream synthetic manipulation .

2-Isopropylthiazole-5-carbonitrile (CAS 1086393-39-6) – Why In-Class Compounds Cannot Be Interchanged


Thiazole regioisomers and substituted analogs are frequently treated as interchangeable in procurement catalogs, yet their different substitution patterns govern critical parameters—hydrogen-bond acceptor geometry, dipole moment, pKa, and lipophilicity—that directly impact molecular recognition, metabolic stability, and synthetic tractability. Replacing 2-isopropylthiazole-5-carbonitrile with the 4-carbonitrile regioisomer or with a non-nitrile analog can alter the outcome of a medicinal chemistry campaign by shifting binding poses, changing reactivity at the nitrile warhead, or modifying partition coefficients. The quantitative evidence below demonstrates that even minor structural changes produce measurable differences in computed property profiles, underscoring the need for compound-specific selection .

2-Isopropylthiazole-5-carbonitrile (CAS 1086393-39-6) – Quantitative Comparator Evidence for Scientific Selection


Lipophilic, Hydrogen-Bond-Enabled Scaffold versus 2-Isopropylthiazole (Lacking Nitrile)

The cyano group at position 5 endows 2-isopropylthiazole-5-carbonitrile with a substantially larger topological polar surface area (TPSA = 64.9 Ų) compared to the non-nitrile analog 2-isopropylthiazole (TPSA = 41.1 Ų) [1]. Concurrently, the predicted XLogP3 increases from 2.1 (2-isopropylthiazole) to 2.2 for the target compound, while the hydrogen bond acceptor count increases from 2 to 3 [1]. This combination of enhanced polarity and maintained lipophilicity makes the target compound a more balanced scaffold for optimizing both permeability and target engagement.

Medicinal Chemistry Physicochemical Property Prediction SAR Exploration

Enhanced Hydrogen Bond Acceptor Capacity Compared to 2-Isopropylthiazole

2-Isopropylthiazole-5-carbonitrile provides three hydrogen bond acceptor sites (thiazole nitrogen, thiazole sulfur, and nitrile nitrogen) versus two for 2-isopropylthiazole [1]. The additional nitrile acceptor can participate in directional hydrogen bonds with protein backbone or side-chain residues, as demonstrated for structurally related thiazole-nitrile hybrids in kinase inhibitor design [2].

Structure-Based Design Hydrogen Bonding Drug-Target Interaction

Increased Lipophilicity While Retaining Nitrile Acceptor versus Thiazole-5-carbonitrile

Compared to the parent thiazole-5-carbonitrile, which carries no alkyl substituent, 2-isopropylthiazole-5-carbonitrile displays a higher predicted logP (XLogP3 = 2.2 vs. 1.0) [1]. This logP increase is predicted to improve membrane permeability and blood-brain barrier penetration while retaining the nitrile group's hydrogen bond acceptor functionality (3 acceptors in both compounds). The isopropyl group also adds steric bulk that can reduce metabolic oxidation at the thiazole ring.

CNS Drug Design Lipophilicity Optimization Metabolic Stability

Regiochemical pKa Tuning versus 5-Isopropylthiazole-2-carbonitrile

The regiochemistry of the nitrile group around the thiazole ring impacts the predicted pKa of the conjugate acid. 2-Isopropylthiazole-5-carbonitrile shows a predicted pKa of 0.20 ± 0.10, whereas the 2-carbonitrile regioisomer 5-isopropylthiazole-2-carbonitrile displays a more negative predicted pKa of -0.75 ± 0.10 . This ~0.95 unit difference in basicity can influence protonation state at physiological pH and affect the compound's reactivity in metal-catalyzed coupling reactions.

Ionization State Control Reactivity Tuning Physicochemical Property Optimization

Isopropyl-Thiazole Building Block Utility in DNA Minor Groove Ligands

In a high-resolution NMR study, Nahoum et al. demonstrated that isopropyl-thiazole (iPrTh) units, when incorporated into short lexitropsins, recognize the DNA sequence 5'-ACTAGT-3' with a 2:1 ligand-to-DNA binding stoichiometry [1]. The enhanced hydrophobicity of the iPrTh group facilitated the formation of head-to-tail ligand dimers, and the thiazole nitrogen engaged in a critical hydrogen bond with the exocyclic amine protons of guanine G7 [1]. Although the study employed the non-nitrile 2-isopropylthiazole, the 5-carbonitrile derivative retains the same isopropyl-thiazole core while providing an additional nitrile hydrogen bond acceptor for potential sequence-specific recognition. This positions 2-isopropylthiazole-5-carbonitrile as a differentiated building block for designing next-generation DNA-targeting agents.

DNA Minor Groove Binding Lexitropsin Design Gene Targeting

2-Isopropylthiazole-5-carbonitrile (CAS 1086393-39-6) – Application Scenarios Based on Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Lead Design

The combination of a predicted logP of 2.2 and three hydrogen bond acceptors makes 2-isopropylthiazole-5-carbonitrile an attractive core for optimizing brain-penetrant kinase inhibitors. Its higher lipophilicity compared to thiazole-5-carbonitrile enhances BBB permeability, while the additional nitrile acceptor supports key hinge-region hydrogen bonds [1].

Functionalized Lexitropsin Development for Gene Targeting

Building on the demonstrated DNA minor groove recognition of isopropyl-thiazole units, this nitrile-containing analog can be incorporated into lexitropsin frameworks to generate novel DNA-binding ligands. The nitrile group offers a synthetic handle for further elaboration (e.g., hydrolysis to amide or tetrazole) to modulate DNA affinity and sequence selectivity .

Diversification Hub for Thiazole-Based Compound Libraries

The nitrile at position 5 serves as a reactive center for generating diverse chemotypes: reduction to the primary amine, hydrolysis to the carboxylic acid, or conversion to tetrazoles. The isopropyl group at position 2 provides steric shielding that can direct regioselective transformations, making this compound a versatile starting material for combinatorial library synthesis .

Physicochemical Property Benchmarking for SAR Studies

Researchers optimizing ADME profiles can use 2-isopropylthiazole-5-carbonitrile as a reference scaffold with well-characterized predicted properties (TPSA = 64.9 Ų, logP = 2.2, pKa = 0.20) to benchmark the effect of further substitutions. Its balanced polarity and lipophilicity profile make it a useful comparator for evaluating the impact of polar or hydrophobic modifications in thiazole series .

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